molecular formula C22H15ClN4O2S2 B3400707 2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1040666-80-5

2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B3400707
CAS No.: 1040666-80-5
M. Wt: 467 g/mol
InChI Key: AGXHTROEBHCYHL-UHFFFAOYSA-N
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Description

The compound 2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic molecule featuring a thieno[3,2-d]pyrimidin-4-one core. Key structural elements include:

  • Thieno[3,2-d]pyrimidin-4-one: A bicyclic system combining thiophene and pyrimidinone rings, known for its pharmacological versatility .
  • 1,2,4-Oxadiazole substituent: A five-membered heterocycle with nitrogen and oxygen atoms, linked via a sulfanyl group at position 2.
  • 4-Methylphenyl group: Positioned at the 3rd carbon of the pyrimidinone, this substituent may influence steric and electronic interactions in biological systems .

Properties

IUPAC Name

2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(4-methylphenyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4O2S2/c1-13-2-8-16(9-3-13)27-21(28)19-17(10-11-30-19)24-22(27)31-12-18-25-20(26-29-18)14-4-6-15(23)7-5-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGXHTROEBHCYHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting 4-chlorobenzohydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with phosphorus oxychloride.

    Thienopyrimidine Core Synthesis: The thienopyrimidine core is synthesized by reacting 2-aminothiophene with appropriate aldehydes and ammonium acetate under reflux conditions.

    Coupling Reaction: The final step involves coupling the oxadiazole derivative with the thienopyrimidine core using a suitable sulfanylating agent like thiourea in the presence of a base such as sodium ethoxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.

    Substitution: Electrophilic aromatic substitution can occur on the chlorophenyl and methylphenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under acidic or basic conditions are typical.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis, particularly in the creation of more complex heterocyclic systems.

Biology

In biological research, it is investigated for its potential antimicrobial, antifungal, and anticancer properties due to the presence of the oxadiazole and thienopyrimidine moieties, which are known for their bioactivity.

Medicine

Industry

In the industrial sector, the compound could be used in the development of new materials with specific electronic or photonic properties due to its complex aromatic structure.

Mechanism of Action

The exact mechanism of action depends on the specific application. Generally, the compound may interact with biological targets such as enzymes or receptors, inhibiting their activity. The oxadiazole ring can interact with nucleophilic sites, while the thienopyrimidine core can intercalate with DNA or interact with protein active sites.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thieno-Pyrimidinone Derivatives

Compound Name Core Structure Key Substituents Biological Target/Activity
Target Compound Thieno[3,2-d]pyrimidin-4-one 1,2,4-Oxadiazole (4-Cl-Ph), 4-Me-Ph Not explicitly stated (potential antimicrobial/TRPA1)
3-(4-Chlorophenyl)-6-methyl-2-phenyl-3H-thieno[3,2-d]pyrimidin-4-one (4i) Thieno[3,2-d]pyrimidin-4-one 4-Cl-Ph, phenyl, methyl Antibacterial (Gram-positive/-negative)
6-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3,4-difluorobenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one Thieno[2,3-d]pyrimidin-4-one 1,2,4-Oxadiazole (2-Cl-Ph), difluorobenzyl, methyl Undisclosed (likely enzyme inhibition)
3H,4H-Thieno[2,3-d]pyrimidin-4-one derivatives (Boehringer Ingelheim) Thieno[2,3-d]pyrimidin-4-one Variable substituents (e.g., alkyl, aryl, heteroaryl) TRPA1 inhibitors (pain/inflammation)
2-[(3,5-Dimethylisoxazol-4-yl)methylsulfanyl]-5-(4-methylphenyl)-3-allylthieno[2,3-d]pyrimidin-4-one Thieno[2,3-d]pyrimidin-4-one Isoxazole (3,5-dimethyl), allyl, 4-Me-Ph Undisclosed (structural diversity study)

Key Observations :

  • Core Variation: The [3,2-d] vs.
  • Substituent Impact : The target compound’s 1,2,4-oxadiazole group may improve metabolic stability compared to phenyl or isoxazole substituents in analogues .
  • Chlorophenyl vs. Difluorobenzyl : The 4-Cl-Ph group in the target compound enhances lipophilicity (logP ~3.5 estimated) compared to the polar 3,4-difluorobenzyl group in , which may reduce membrane permeability.

Key Observations :

  • Molecular Weight : The target compound’s higher molecular weight (~480 g/mol) may challenge adherence to Lipinski’s rules for oral bioavailability .
  • Melting Points : Analogues like compound 4i and Boehringer derivatives exhibit high melting points (>200°C), suggesting crystalline stability .

Key Observations :

  • Antimicrobial Activity : Compound 4i’s moderate activity suggests the target compound’s 4-Cl-Ph and oxadiazole groups could enhance Gram-negative targeting .
  • TRPA1 Inhibition: The Boehringer derivatives demonstrate that thieno-pyrimidinones can achieve high potency, implying the target compound may be optimized for this target .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

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